4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Beschreibung
The compound 4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 3-methoxyphenyl group and a piperidine ring. The piperidine moiety is further modified by a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent.
Key structural attributes include:
- Pyrrolidin-2-one core: A lactam ring that enhances metabolic stability and influences conformational rigidity.
- 3-Methoxyphenyl group: Likely impacts lipophilicity and π-π interactions with aromatic residues in biological targets.
- Piperidine-(3,5-dimethylpyrazole) hybrid: The piperidine scaffold provides flexibility, while the pyrazole substituent introduces steric and electronic effects critical for binding selectivity.
Eigenschaften
IUPAC Name |
4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-16-11-17(2)27(24-16)14-18-7-9-25(10-8-18)23(29)19-12-22(28)26(15-19)20-5-4-6-21(13-20)30-3/h4-6,11,13,18-19H,7-10,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBACHEZHODOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets. These include various enzymes, receptors, and ion channels involved in critical physiological processes.
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular docking studies. These interactions may lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Based on the known activities of similar compounds, it’s possible that this compound could influence a variety of biochemical pathways, potentially including those involved in inflammation, cellular proliferation, and signal transduction.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution within the body.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biologische Aktivität
The compound 4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperidine moiety, a methoxyphenyl group, and a pyrrolidinone ring, suggesting diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperidine and pyrazole groups suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in neurodegenerative diseases and microbial infections respectively .
- Receptor Modulation : The piperidine structure can facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.
Biological Activity Data
A summary of the biological activities observed for similar compounds can provide insights into the potential effects of this specific compound.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of piperidine derivatives, compounds similar to the target compound exhibited significant antibacterial activity against various strains, including E. coli and S. aureus. The IC50 values were notably lower than standard antibiotics, indicating a strong potential for development as new antimicrobial agents .
Case Study 2: Neuroprotective Effects
Research has shown that certain piperidine-containing compounds demonstrate neuroprotective effects by inhibiting AChE activity. This inhibition is crucial for the treatment of Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function . The compound's structural similarity suggests it may exhibit comparable effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally analogous molecules from the literature. Key differences in substituents, functional groups, and biological activity are highlighted below.
Table 1: Structural and Functional Comparison
* Calculated using ChemDraw.
Key Observations:
Substituent Effects on Binding :
- The 3-methoxyphenyl group in the target compound likely confers moderate lipophilicity compared to the 3,5-dichlorophenyl group in Compound 6, which enhances halogen bonding but reduces solubility .
- The methanesulfonylphenyl group in the EP 1 808 168 B1 compound improves solubility and hydrogen-bonding capacity, a feature absent in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of pre-functionalized piperidine and pyrrolidinone precursors, akin to methods in Scheme 25 (e.g., condensation of pyrazole-carboxaldehydes with amines) .
Computational Insights :
- Density-functional theory (DFT) methods, such as those described by Becke , could model the electronic effects of the 3-methoxyphenyl and pyrazole groups to predict reactivity or binding modes.
Research Findings and Limitations
- The absence of electron-withdrawing groups (e.g., sulfonyl or halogens) in the target compound may reduce potency but improve metabolic stability.
- Physicochemical Properties : Predicted logP values (e.g., ~3.5 for the target compound vs. ~4.2 for Compound 6) suggest moderate solubility, though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
